Fmoc-D-Gla(otbu)2-OH

Catalog No.
S729100
CAS No.
111662-65-8
M.F
C29H35NO8
M. Wt
525,6 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-Gla(otbu)2-OH

CAS Number

111662-65-8

Product Name

Fmoc-D-Gla(otbu)2-OH

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopentanoic acid

Molecular Formula

C29H35NO8

Molecular Weight

525,6 g/mole

InChI

InChI=1S/C29H35NO8/c1-28(2,3)37-25(33)21(26(34)38-29(4,5)6)15-23(24(31)32)30-27(35)36-16-22-19-13-9-7-11-17(19)18-12-8-10-14-20(18)22/h7-14,21-23H,15-16H2,1-6H3,(H,30,35)(H,31,32)/t23-/m1/s1

InChI Key

XJRUHYXXHXECDI-HSZRJFAPSA-N

SMILES

CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C

Synonyms

Fmoc-D-Gla(otbu)2-OH;111662-65-8;Fmoc-d-gla(otbu)2-oh;AmbotzFAA1321;SCHEMBL15630864;MolPort-006-705-689;ZINC22059631;AKOS015910199;FT-0679784;I14-39530;I14-40703;(2R)-5-(tert-butoxy)-4-(tert-butoxycarbonyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-oxopentanoicacid

Canonical SMILES

CC(C)(C)OC(=O)C(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC(=O)C(C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C

Fmoc-D-Gla(OtBu)2-OH (CAS 111662-65-8) is a highly specialized, fully protected amino acid building block utilized in Fmoc-based solid-phase peptide synthesis (SPPS) to incorporate the D-enantiomer of gamma-carboxyglutamic acid (D-Gla). The molecule features a fluorenylmethyloxycarbonyl (Fmoc) group for alpha-amine protection and two tert-butyl (OtBu) ester groups protecting the highly reactive gamma-carboxylates. Gla residues are essential for cooperative calcium ion chelation in biological systems, such as blood coagulation factors and marine cone snail venoms (conotoxins) [1]. In industrial and advanced research procurement, this specific D-enantiomer is prioritized for synthesizing protease-resistant retro-inverso peptides, D-amino acid venom analogs (e.g., Consomatin Ro1), and specialized stereochemical probes where precise spatial orientation of the calcium-binding domain is critical for downstream biological activity [2].

Substituting Fmoc-D-Gla(OtBu)2-OH with generic alternatives severely compromises both synthesis viability and final peptide functionality. Replacing it with standard Fmoc-D-Glu(OtBu)-OH (glutamic acid) eliminates the secondary gamma-carboxyl group, which completely abolishes the cooperative calcium-binding capability required for the biological activity of Gla-containing peptides[1]. Attempting to use unprotected Fmoc-D-Gla-OH leads to uncontrolled side reactions, including branching and cross-linking during coupling, destroying the peptide yield [2]. Furthermore, substituting the tert-butyl esters with methyl esters (Fmoc-D-Gla(OMe)2-OH) necessitates harsh basic saponification for deprotection, which induces extensive epimerization and base-catalyzed peptide degradation. The di-tert-butyl protection is specifically engineered to be orthogonal to Fmoc chemistry, allowing clean, simultaneous removal during standard TFA-based global cleavage without damaging the peptide backbone.

Critical Calcium-Binding Affinity: D-Gla vs. D-Glu

The incorporation of Gla rather than standard glutamic acid (Glu) is an absolute requirement for calcium-dependent peptide function. Studies on Gla-containing peptides demonstrate that paired Gla residues achieve a cooperative calcium-binding affinity (Kd) of approximately 0.7 mM under physiological conditions [1]. In direct contrast, substitution with Glu results in a complete loss of cooperative binding, with Kd values exceeding 15 mM, rendering the peptide biologically inactive in calcium-mediated pathways [2].

Evidence DimensionCooperative Calcium-Binding Affinity (Kd)
Target Compound DataPaired Gla residues: ~0.7 mM Kd
Comparator Or BaselineGlu substitution: >15 mM Kd (negligible cooperative binding)
Quantified Difference>20-fold higher calcium affinity with Gla
ConditionsPhysiological calcium concentrations (2.0-2.6 mM) in aqueous buffer

Procurement of the Gla derivative is strictly required for synthesizing functional calcium-dependent domains; standard Glu cannot act as a functional substitute.

Cleavage Compatibility: Di-tert-butyl vs. Dimethyl Esters

The choice of side-chain protecting groups on the Gla residue dictates the success of the final cleavage step. The di-tert-butyl (OtBu) esters on Fmoc-D-Gla(OtBu)2-OH are quantitatively removed during standard acidic cleavage (e.g., 95% TFA) in 1-2 hours, yielding the free Gla residue with minimal side reactions . Conversely, methyl ester protection (OMe) requires post-synthetic basic saponification, a harsh condition known to cause significant epimerization and base-catalyzed degradation of the peptide backbone [1].

Evidence DimensionDeprotection Conditions and Peptide Integrity
Target Compound DataOtBu: Cleaved by standard TFA with <1% epimerization
Comparator Or BaselineOMe: Requires basic saponification, risking >10% epimerization/degradation
Quantified DifferenceElimination of basic cleavage step and associated degradation
ConditionsStandard Fmoc SPPS global deprotection workflows

Selecting the di-tert-butyl ester ensures compatibility with standard Fmoc SPPS workflows, maximizing crude purity and eliminating the need for specialized basic deprotection steps.

Stereospecific Target Assembly: D-Gla vs. L-Gla

The synthesis of specific venom-derived therapeutics, such as Consomatin Ro1, strictly requires the D-enantiomer of Gla to achieve the correct spatial geometry for receptor interaction and enhanced proteolytic stability [1]. Utilizing Fmoc-L-Gla(OtBu)2-OH in these specific sequences results in a steric mismatch that disrupts the highly conserved three-dimensional structure of the calcium-bound state, leading to a loss of target binding efficacy .

Evidence DimensionSpatial Orientation for D-Peptide / Retro-Inverso Synthesis
Target Compound DataD-Gla: Maintains 100% target stereochemistry for D-peptides
Comparator Or BaselineL-Gla: Induces steric clash and yields 0% functional target product
Quantified DifferenceAbsolute requirement for D-enantiomer in specific sequences
ConditionsSynthesis of D-amino acid containing venom analogs (e.g., Consomatin Ro1)

Buyers targeting protease-resistant peptide therapeutics or specific D-configured natural products must procure the exact D-enantiomer to achieve the correct secondary structure.

Synthesis of D-Peptide Venom Analogs

Essential for the solid-phase assembly of marine cone snail venom analogs (e.g., Consomatins) that naturally incorporate D-amino acids, requiring D-Gla for accurate replication of the calcium-binding domain and subsequent receptor targeting [1].

Development of Retro-Inverso Therapeutics

Procured for the design of retro-inverso peptides where L-amino acids are replaced by D-amino acids and the sequence is reversed, conferring high resistance to proteolytic degradation while maintaining the original topology of Gla-dependent active sites .

Stereochemical Probing of Coagulation Factors

Utilized in the synthesis of specialized molecular probes to investigate the stereospecific requirements of gamma-glutamyl carboxylase and the calcium-dependent activation of blood coagulation cascade proteins [2].

XLogP3

5

Wikipedia

Fmoc-D-Gla(otbu)2-OH

Dates

Last modified: 08-15-2023

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